molecular formula C8H12ClN3O B3267280 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol CAS No. 446273-79-6

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol

Cat. No.: B3267280
CAS No.: 446273-79-6
M. Wt: 201.65 g/mol
InChI Key: WBXFQBNDKIIBBE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol (CAS: 446273-79-6) is a pyrimidine derivative with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.66 g/mol . Its IUPAC name reflects its structural components: a chloropyrimidine ring substituted at the 4-position with an amino group linked to a butan-1-ol chain. The compound is typically supplied as a powder, stored at room temperature, and is available in various purity grades, including pharmaceutical and semiconductor grades .

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFQBNDKIIBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 6-chloropyrimidine-4-amine with butanal in the presence of a reducing agent. The reaction conditions often include the use of ethanol as a solvent and sodium bicarbonate as a base . The process can be summarized as follows:

    Starting Materials: 6-chloropyrimidine-4-amine and butanal.

    Reagents: Sodium bicarbonate (NaHCO3) and ethanol (EtOH).

    Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Formation of butanone or butanal derivatives.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Identifiers

  • SMILES : CCC(CO)NC₁=CC(=NC=N₁)Cl
  • InChI Key : WBXFQBNDKIIBBE-UHFFFAOYSA-N
  • PubChem CID : 22024413
  • MDL Number : MFCD14587671

Comparison with Similar Compounds

Below is a theoretical comparison based on structural analogs:

Compound Molecular Formula Molecular Weight Key Features Potential Applications
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol C₈H₁₂ClN₃O 201.66 Chloropyrimidine core, aminobutanol side chain; polar hydroxyl group Drug intermediates, kinase inhibitors (hypothetical)
6-Chloropyrimidine C₄H₃ClN₂ 114.54 Simpler chloropyrimidine structure; lacks functional side chains Building block for agrochemicals, pharmaceuticals
2-Aminobutan-1-ol C₄H₁₁NO 89.14 Aminobutanol backbone; no aromatic or halogen substituents Solvent, chiral auxiliary in synthesis
4-Amino-6-chloropyrimidine C₄H₄ClN₃ 129.55 Chloropyrimidine with amino group at 4-position; shorter chain than target compound Anticancer agent precursor (e.g., imatinib synthesis)

Hypothetical Comparative Analysis

Reactivity: The chlorine atom on the pyrimidine ring in the target compound may enhance electrophilic substitution reactivity compared to non-halogenated analogs (e.g., 4-aminopyrimidine). This feature is critical in medicinal chemistry for covalent binding or prodrug activation . The hydroxyl group in the butanol chain could improve solubility in aqueous media relative to purely aromatic chloropyrimidines (e.g., 6-chloropyrimidine), which are typically hydrophobic .

Biological Activity: Aminobutanol moieties are often associated with improved pharmacokinetic properties (e.g., membrane permeability) in drug candidates. This structural feature may differentiate the compound from simpler chloropyrimidines lacking such side chains.

Synthetic Utility: The compound’s dual functional groups (chloropyrimidine and hydroxyl) make it a versatile intermediate. In contrast, 2-aminobutan-1-ol lacks the aromatic system necessary for π-π stacking interactions in drug design.

Further studies are required to validate these hypotheses, including:

  • Solubility profiles in solvents like water, DMSO, or ethanol.
  • In vitro assays to assess kinase inhibition or antimicrobial activity.
  • Stability tests under varying pH and temperature conditions.

Conclusion this compound occupies a unique niche within the chloropyrimidine family due to its hybrid structure combining halogenated aromaticity and a polar alcohol side chain. Researchers are encouraged to explore its synthesis and bioactivity in targeted studies.

Biological Activity

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized from 6-chloropyrimidine-4-amine and butanal, typically using sodium bicarbonate as a base in an ethanol solvent under reflux conditions. The reaction pathway and purification methods such as recrystallization are essential for obtaining high-purity compounds for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against gram-positive bacteria and mycobacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Activity

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation. Studies have demonstrated its capability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies. Its selectivity towards cancer cells while sparing normal cells is particularly noteworthy, as it minimizes cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets involved in cellular signaling pathways. This interaction can modulate the activity of enzymes and receptors, leading to altered cellular responses:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or cell cycle progression .
  • Receptor Modulation : Its binding to specific receptors can trigger downstream signaling pathways that promote apoptosis or inhibit proliferation.

Case Studies

A recent study evaluated the biological activities of various derivatives of pyrimidine compounds, including this compound. The study found that this compound exhibited submicromolar activity against certain bacterial strains and low cytotoxicity against mammalian cell lines, indicating a promising therapeutic profile .

Comparative Analysis

In comparison with similar compounds, such as 2-amino-4-chloropyrimidine, this compound showed enhanced biological activity due to its unique structural features, which allow for more effective interactions with biological targets.

Data Tables

Property Value
Molecular FormulaC7H9ClN4O
Molecular Weight188.62 g/mol
Antibacterial Activity (MIC)Submicromolar against S. aureus
Cytotoxicity (CC50)>150 µM
Apoptosis InductionYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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